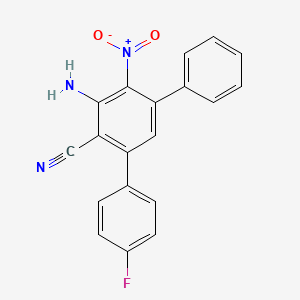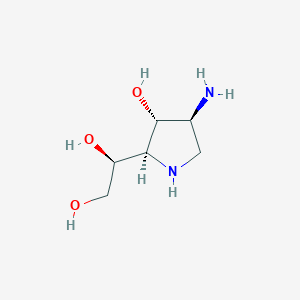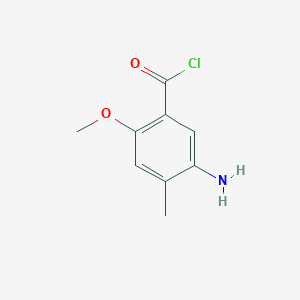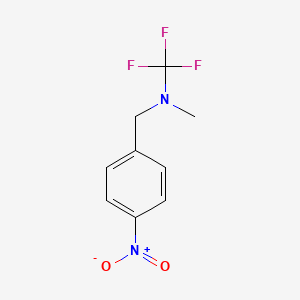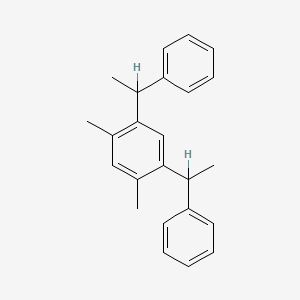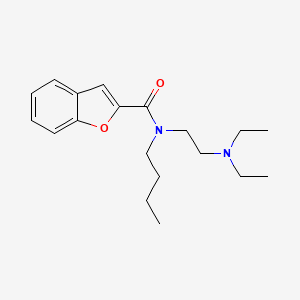
N-Butyl-N-(2-(diethylamino)ethyl)-2-benzofurancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide is a complex organic compound that belongs to the class of amides. It is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a butyl group and a diethylaminoethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-benzofurancarboxylic acid with N-butyl-N-[2-(diethylamino)ethyl]amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-hydroxyethylamine: A related compound with similar structural features but different functional groups.
N-butyl-N-[2-(dimethylamino)ethyl]-2-benzofurancarboxamide: A compound with a similar core structure but different substituents on the amino group.
Uniqueness
N-butyl-N-[2-(diethylamino)ethyl]-2-benzofurancarboxamide is unique due to its specific combination of functional groups and the presence of the benzofuran ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
50341-80-5 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-butyl-N-[2-(diethylamino)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H28N2O2/c1-4-7-12-21(14-13-20(5-2)6-3)19(22)18-15-16-10-8-9-11-17(16)23-18/h8-11,15H,4-7,12-14H2,1-3H3 |
InChI Key |
CSZIMDXHTMNLDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCN(CC)CC)C(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


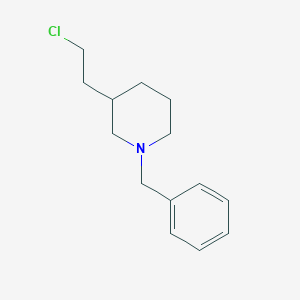

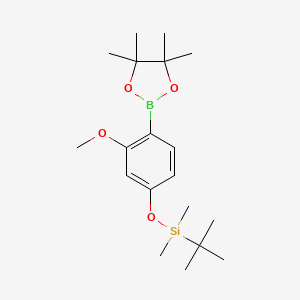

![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)

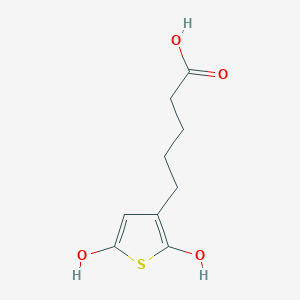
![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)

